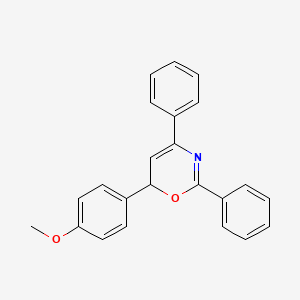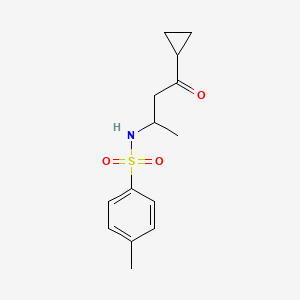
Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with various functional groups attached, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- typically involves multiple steps:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an amine under basic conditions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl-containing reagents and appropriate catalysts.
Addition of the Methyl and Oxopropyl Groups: These groups can be introduced through alkylation and oxidation reactions, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and cyclopropyl groups.
Reduction: Reduction reactions can occur at the oxopropyl group, converting it to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe for studying enzyme interactions.
Medicine: Potential use as an antibiotic or anti-inflammatory agent.
Industry: Could be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can disrupt essential biochemical pathways in microorganisms or cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: The parent compound, used widely in medicinal chemistry.
N-(Cyclopropyl)-benzenesulfonamide: A simpler analog with similar structural features.
4-Methylbenzenesulfonamide: Another analog with a methyl group attached to the benzene ring.
Uniqueness
Benzenesulfonamide, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-4-methyl- is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
654643-37-5 |
|---|---|
Fórmula molecular |
C14H19NO3S |
Peso molecular |
281.37 g/mol |
Nombre IUPAC |
N-(4-cyclopropyl-4-oxobutan-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19NO3S/c1-10-3-7-13(8-4-10)19(17,18)15-11(2)9-14(16)12-5-6-12/h3-4,7-8,11-12,15H,5-6,9H2,1-2H3 |
Clave InChI |
GCRBQEUXLOWEBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


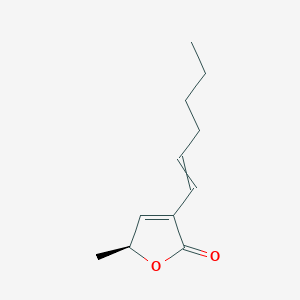
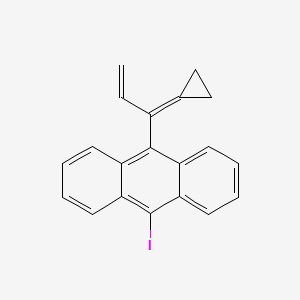
![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
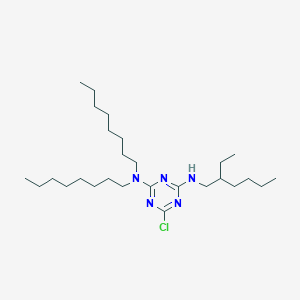
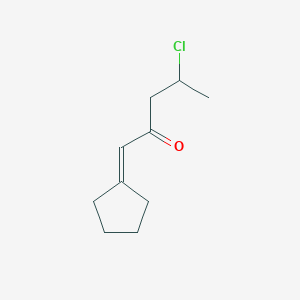
![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
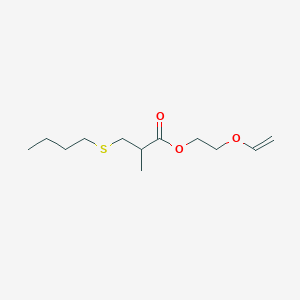
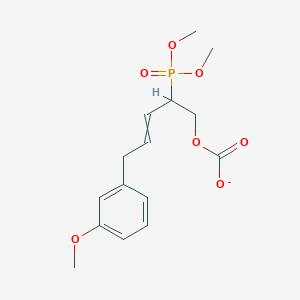
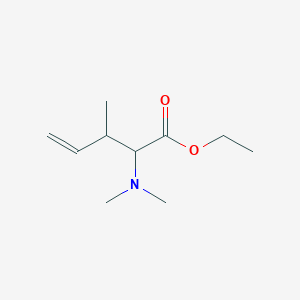
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
